molecular formula C10H13FN2O B13183449 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide

2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide

Cat. No.: B13183449
M. Wt: 196.22 g/mol
InChI Key: NVXGQJFFCXCNRL-UHFFFAOYSA-N
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Description

2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide is an organic compound characterized by the presence of a fluoro-substituted aromatic ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide typically involves the reaction of 4-fluoro-3-methylbenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Types of Reactions:

    Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted aromatic ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The acetamide group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

    4-Fluoro-3-methylphenylacetamide: Similar structure but lacks the amino group.

    4-Fluoro-3-methylbenzylamine: Similar structure but lacks the acetamide group.

    2-Fluoro-4-methylaniline: Similar structure but with different substitution pattern on the aromatic ring.

Uniqueness: 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide is unique due to the presence of both the fluoro-substituted aromatic ring and the acetamide group, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

2-[(4-fluoro-3-methylphenyl)methylamino]acetamide

InChI

InChI=1S/C10H13FN2O/c1-7-4-8(2-3-9(7)11)5-13-6-10(12)14/h2-4,13H,5-6H2,1H3,(H2,12,14)

InChI Key

NVXGQJFFCXCNRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNCC(=O)N)F

Origin of Product

United States

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